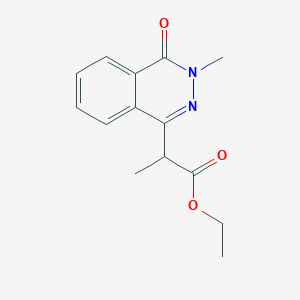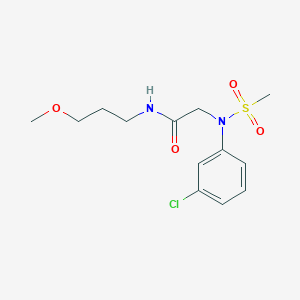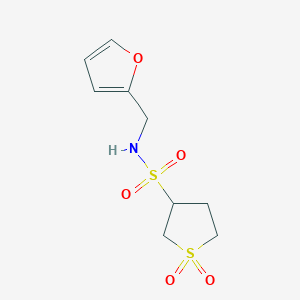
ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate is not fully understood. However, it is believed that the compound exerts its antimicrobial and antitumor activity by inhibiting the activity of certain enzymes and disrupting the normal cellular function. Additionally, it has been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has been shown to exhibit various biochemical and physiological effects. In in vitro studies, it has been found to inhibit the growth of various bacterial and fungal strains. Additionally, it has been shown to induce apoptosis in various cancer cell lines. In animal studies, it has been found to exhibit neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
The advantages of using ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate in lab experiments include its ease of synthesis and its potential applications in various fields. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its toxicity and pharmacokinetic properties.
将来の方向性
There are several future directions for research on ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate. These include:
1. Further studies to determine its mechanism of action and its potential applications in various fields.
2. Development of more efficient synthesis methods and purification techniques.
3. Studies to determine its toxicity and pharmacokinetic properties.
4. Development of new derivatives and analogs with improved biological activity and selectivity.
5. Studies to determine its potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Conclusion:
In conclusion, ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate is a chemical compound with significant potential applications in various fields. Its ease of synthesis and potential biological activity make it a promising candidate for further research. However, further studies are needed to determine its mechanism of action, toxicity, and pharmacokinetic properties.
合成法
The synthesis of ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate involves the condensation of ethyl acetoacetate with 4-amino-3-methylphthalic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
Ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit significant antimicrobial and antitumor activity. Additionally, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In material science, ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, it has been used as a key intermediate for the synthesis of various heterocyclic compounds.
特性
IUPAC Name |
ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(18)9(2)12-10-7-5-6-8-11(10)13(17)16(3)15-12/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUBCTAHBCJQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=NN(C(=O)C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-methyl-4-oxophthalazin-1-yl)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide](/img/structure/B4890210.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B4890217.png)
![5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4890226.png)

![N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4890238.png)
![N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4890242.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4890248.png)

![5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890268.png)
![2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B4890275.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4890281.png)
![4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4890283.png)
